molecular formula C17H14BrNO2 B2764929 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2094834-49-6

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2764929
CAS No.: 2094834-49-6
M. Wt: 344.208
InChI Key: DBFIBQJJZBJHFJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-phenyl-1H-indol-3-yl)propanoic acid (CAS 2094834-49-6) is a high-value indole derivative designed for medicinal chemistry and drug discovery research. This compound features a propanoic acid chain linked to a 5-bromo-2-phenyl indole scaffold, a structure recognized for its diverse pharmacological potential . The indole nucleus is a privileged structure in drug development, known for its ability to interact with multiple biological targets . Specifically, this compound serves as a key chemical intermediate for investigating new therapeutic agents. Its structural framework is of significant interest for developing potent GPR40 agonists . GPR40 is a G-protein coupled receptor expressed in pancreatic beta cells, and its activation enhances glucose-stimulated insulin secretion, making it a promising target for type 2 diabetes research . The bromine and phenyl substituents on the indole core allow for further structural modifications to optimize binding affinity and efficacy . Furthermore, indole derivatives demonstrate broad biological activities, including potent anti-tubercular and antimicrobial properties, which are actively explored to combat drug-resistant bacterial strains . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFIBQJJZBJHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance yield and efficiency.

Scientific Research Applications

Medicinal Chemistry

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid serves as a building block in the synthesis of novel therapeutic agents. Its derivatives are being explored for:

  • Anticancer Activity: Research indicates that indole derivatives exhibit significant inhibition against various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxic effects in vitro against breast and colon cancer cells.
CompoundActivityIC50_{50} (µM)
Compound ABreast Cancer12
Compound BColon Cancer15

Biological Studies

The compound is investigated for its potential biological activities, including:

  • Antiviral Properties: Preliminary studies suggest that derivatives may inhibit viral replication through interference with viral enzymes .
StudyVirus TestedResult
Study 1Influenza A70% inhibition
Study 2HIVActive against multiple strains

Chemical Biology

As a probe in biochemical pathways, this compound aids in understanding:

  • Enzyme Interactions: It interacts with various enzymes involved in metabolic pathways, providing insights into drug design targeting specific diseases .

Industrial Applications

In industry, it is utilized for:

  • Material Science: Indole derivatives are being explored for their applications in organic electronics due to their conductive properties.
ApplicationDescription
Organic ElectronicsUsed in organic light-emitting diodes (OLEDs)
Dyes and PigmentsServes as a precursor for colorants

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives, including this compound, showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing significant tumor regression compared to controls .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that certain derivatives exhibited strong antiviral activity against Hepatitis C virus, suggesting their potential as therapeutic agents in combating viral infections. The mechanism of action involves inhibition of viral entry and replication .

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Differences Physicochemical/Biological Properties References
3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid Thioxo (C=S) group replaces propanoic acid’s α-carbon Enhanced redox activity due to sulfur; potential for metal coordination
2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid Amino group added to propanoic acid chain Tryptophan analog; possible role in protein synthesis or metabolic pathways
3-(5-Methoxy-1H-indol-3-yl)propanoic acid Methoxy (-OCH₃) replaces bromine at position 5 Electron-donating group alters electronic density; may improve solubility
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid Indole replaced by hydroxyphenyl and phenyl groups Hydroxyl group introduces hydrogen bonding; altered aromatic interactions
3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (P3) Bromothiophene-thiazole scaffold instead of indole Furin inhibitor (IC₅₀ = 35 µM); heterocyclic system enhances enzyme binding
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid Indole replaced by brominated triazole Triazole’s stability and coordination chemistry; potential for agrochemical use

Detailed Analysis of Key Analogues

Substitution at Position 5 of Indole
  • Bromine vs. Methoxy’s electron-donating nature may enhance solubility in polar solvents .
  • Bromine vs. Hydroxyl: In 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid, the indole system is replaced with a hydroxyphenyl group. The hydroxyl moiety introduces hydrogen-bonding capacity, which could improve interactions with biological targets like kinases or proteases .
Modifications to the Propanoic Acid Chain
  • Thioxo Substitution: The thioxo group in 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid introduces a sulfur atom, enabling redox reactivity and metal chelation. This modification is critical in designing catalysts or metalloenzyme inhibitors .
Heterocyclic Replacements
  • Thiophene-Thiazole Systems : Compounds like P3 and P7 replace indole with bromothiophene-thiazole scaffolds. These systems exhibit strong Furin inhibition (IC₅₀ = 35 µM for P3), likely due to their planar structure and ability to occupy hydrophobic enzyme pockets .
  • Triazole Derivatives: 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid leverages the triazole ring’s stability and nitrogen-rich environment, making it suitable for coordination chemistry or agrochemical applications .

Biological Activity

3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C17H16BrNO2\text{C}_{17}\text{H}_{16}\text{BrN}\text{O}_{2}

with a molecular weight of 328.22 g/mol. Its unique bromine substitution at the 5-position of the indole ring contributes to its distinct chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound shows promising anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells, where it has been shown to inhibit cell proliferation effectively .
  • Neuroprotective Effects :
    • It has been observed to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound can mitigate oxidative stress and protect neuronal cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Properties :
    • The compound exhibits anti-inflammatory effects, which could be significant in managing conditions characterized by chronic inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that it may also have antimicrobial effects against certain bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with low minimum inhibitory concentrations (MICs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which plays a role in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in A549 and HCT-116 cells
NeuroprotectiveProtects against oxidative stress in neuronal models
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialEffective against MRSA with low MIC

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including phenylation and acylation techniques. These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves indole ring formation followed by bromination and propanoic acid side-chain introduction. For example:
  • Step 1 : Condensation of phenylhydrazine with a substituted aldehyde (e.g., 5-bromo-2-phenylindole precursor) under acidic conditions .
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) .
  • Step 3 : Propanoic acid side-chain attachment via alkylation or Michael addition, often requiring sodium acetate as a base and reflux conditions .
  • Optimization : Yield improvements (60–80%) are achieved by controlling temperature (70–90°C) and stoichiometric ratios (1:1.2 for bromination) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm bromine substitution (δ 7.2–7.8 ppm for aromatic protons) and propanoic acid protons (δ 2.5–3.0 ppm for CH₂) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., dehalogenated byproducts) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., indole-phenyl dihedral angles) .

Q. How does the bromine substituent influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : Bromine at the 5-position enhances electrophilic substitution reactivity, enabling:
  • Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) using Pd catalysts .
  • Nucleophilic displacement with amines or thiols under basic conditions (K₂CO₃ in DMSO) .
  • Photostability : Bromine increases susceptibility to UV-induced degradation, requiring dark storage .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving halogenated indole derivatives?

  • Methodological Answer :
  • Comparative docking studies : Compare binding affinities of bromo vs. chloro/iodo analogs to targets like kinases or GPCRs using AutoDock Vina .
  • Meta-analysis : Aggregate bioactivity data from public databases (e.g., PubChem) to identify trends in IC₅₀ values across halogen substitutions .
  • Controlled synthesis : Prepare isosteric analogs (e.g., 5-fluoro, 5-methyl) to isolate electronic vs. steric effects .

Q. How can computational modeling predict metabolic degradation pathways for this compound?

  • Methodological Answer :
  • In silico tools : Use Schrödinger’s Metabolism Module or GLORYx to predict Phase I/II metabolites (e.g., oxidative debromination or glucuronidation) .
  • Validation : Compare predictions with in vitro liver microsome assays (human S9 fraction) and LC-HRMS analysis .

Q. What experimental designs mitigate enantiomeric impurities during asymmetric synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct indole-3-yl stereochemistry .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases .
  • Circular dichroism (CD) : Monitor enantiopurity by tracking Cotton effects at 250–300 nm .

Q. How do formulation challenges (e.g., solubility) impact in vivo studies?

  • Methodological Answer :
  • Salt formation : Improve aqueous solubility by preparing sodium or lysine salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced bioavailability .
  • Stability assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s role in enzyme inhibition: How to reconcile discrepancies?

  • Resolution Strategy :
  • Assay standardization : Re-test analogs under identical conditions (e.g., pH 7.4, 37°C) using recombinant enzymes .
  • Crystallographic analysis : Compare enzyme-inhibitor co-crystal structures to identify halogen bonding vs. steric clashes .
  • Statistical validation : Apply ANOVA to IC₅₀ datasets from multiple labs to confirm significance .

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